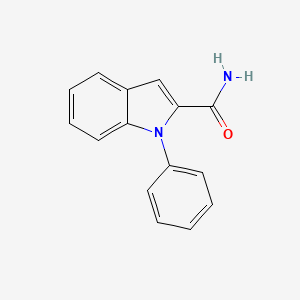

1-phenyl-1H-indole-2-carboxamide

Description

The exact mass of the compound 1-phenyl-1H-indole-2-carboxamide is 236.094963011 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-phenyl-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-10H,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVLJKMYJRHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of 1-Phenyl-1H-indole-2-carboxamide Derivatives

Foreword: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most privileged structural motifs and a cornerstone in medicinal chemistry. Its presence in a vast array of natural products and synthetic compounds with profound physiological effects underscores its versatility as a pharmacophore. The unique electronic properties and the ability of the indole ring system to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets. This inherent promiscuity, when strategically harnessed, provides a powerful platform for the development of novel therapeutic agents.

This guide focuses on a specific, yet highly promising, class of indole-based compounds: the 1-phenyl-1H-indole-2-carboxamide derivatives. The introduction of a phenyl group at the N1 position and a carboxamide moiety at the C2 position of the indole core creates a scaffold with significant potential for chemical modification and, consequently, a broad spectrum of biological activities. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, providing not just a summary of their activities but also an in-depth look at the underlying mechanisms of action and the experimental methodologies used to elucidate them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of next-generation therapeutics.

Part 1: Anticancer Potential: Targeting Key Oncogenic Pathways

The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to normal tissues. Indole-2-carboxamide derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their ability to interact with various biological targets involved in tumor progression. The 1-phenyl-1H-indole-2-carboxamide scaffold, in particular, has been shown to exhibit potent antiproliferative and pro-apoptotic activities against a range of human cancer cell lines.

Mechanism of Action: Inhibition of Oncogenic Kinases

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and survival. Overexpression or mutation of certain kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers.

Several 1-phenyl-1H-indole-2-carboxamide derivatives have been identified as potent inhibitors of multiple oncogenic kinases, including EGFR, VEGFR-2, and BRAFV600E. This multi-target approach is advantageous as it can potentially overcome the resistance mechanisms that often develop with single-target therapies. For instance, some derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis, respectively. The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

Caption: Inhibition of key oncogenic kinases by 1-phenyl-1H-indole-2-carboxamide derivatives.

Data on Antiproliferative Activity

The antiproliferative efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%. The lower the value, the more potent the compound.

| Compound ID | Cancer Cell Line | IC50 / GI50 (nM) | Reference |

| Va | Panc-1, MCF-7, HT-29, A-549 | 26-86 (GI50) | |

| Ve | Panc-1, MCF-7, HT-29, A-549 | 26-86 (GI50) | |

| Vf | Panc-1, MCF-7, HT-29, A-549 | 26-86 (GI50) | |

| 5d | Various | 89 (EGFR IC50) | |

| 5e | Various | 93 (EGFR IC50) | |

| 5j | Various | 98 (EGFR IC50) | |

| Erlotinib (Ref.) | Various | 33 (GI50) / 80 (EGFR IC50) |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-phenyl-1H-indole-2-carboxamide derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Erlotinib).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity: A New Frontier Against Microbial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Indole derivatives have been investigated for their antibacterial and antifungal properties, and the 1-phenyl-1H-indole-2-carboxamide scaffold is no exception.

Spectrum of Activity

Studies have shown that certain 1-phenyl-1H-indole-2-carboxamide derivatives exhibit activity against a range of pathogenic microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.

-

Gram-negative bacteria: Escherichia coli.

-

Fungi: Candida albicans.

Interestingly, the antifungal activity of carboxamide derivatives has been reported to be higher than that of related propanamide derivatives. However, it's also been noted that some carboxylic acid and ester derivatives within this class show weak bioactivity compared to standard drugs, highlighting the importance of the specific substitutions on the core scaffold.

Data on Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole Carboxamides | S. aureus, B. subtilis, E. coli | 1.56 - 12.5 | |

| Ciprofloxacin (Ref.) | S. aureus, B. subtilis, E. coli | 1.56 - 3.13 | |

| Ampicillin (Ref.) | S. aureus, B. subtilis, E. coli | 1.56 - 12.5 |

Note: The MIC values for some indole derivatives were found to be nearly 20- to 100-fold smaller (more potent) than the standard compounds in some assays.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 1-phenyl-1H-indole-2-carboxamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for new anti-inflammatory and analgesic (pain-relieving) agents is ongoing. Some novel indole carboxamide derivatives have been synthesized and evaluated for these properties.

Evaluation of Anti-inflammatory and Analgesic Effects

Preclinical studies have demonstrated that certain indole carboxamide derivatives can significantly reduce inflammation and pain in animal models. For example, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, some compounds have shown anti-inflammatory activity comparable to the standard drug diclofenac sodium. Similarly, in the acetic acid-induced writhing test in mice, a model for peripheral analgesic activity, these derivatives have shown a significant reduction in the number of writhes.

| Compound Class | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | Reference |

| Indole Carboxamide Derivatives | Up to 73.02% | Up to 63.18% |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Part 4: Other Notable Biological Activities

The versatility of the 1-phenyl-1H-indole-2-carboxamide scaffold extends beyond anticancer, antimicrobial, and anti-inflammatory activities. Derivatives of this class have also been investigated as:

-

Cannabinoid CB1 Receptor Allosteric Modulators: Certain 1H-indole-2-carboxamides act as negative allosteric modulators of the CB1 receptor, which is a key component of the endocannabinoid system. This modulation can influence a variety of physiological processes, and these compounds serve as valuable tools for studying CB1 receptor pharmacology.

-

TRPV1 Agonists: Some indole-2-carboxamides have been developed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for developing new antinociceptive and anti-inflammatory agents.

Conclusion and Future Directions

The 1-phenyl-1H-indole-2-carboxamide scaffold represents a highly privileged and versatile platform for the design and development of new therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer effects through multi-target kinase inhibition, promising antimicrobial activity against a range of pathogens, and significant anti-inflammatory and analgesic properties.

The continued exploration of the structure-activity relationships (SAR) of this compound class, aided by computational modeling and in silico screening, will undoubtedly lead to the identification of even more potent and selective candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their drug-like characteristics and therapeutic potential. The integration of synthetic chemistry, biological evaluation, and mechanistic studies will be crucial in translating the promise of 1-phenyl-1H-indole-2-carboxamide derivatives into clinically effective treatments for a variety of human diseases.

References

- Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.

- Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.

- Aljabr, G., Sweidan, K., Abu-Qatouseh, L., et al. (2025). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).

- Sweidan, K., Al-Hiari, Y., Al-Jaber, H., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society.

- Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles

1-phenylindole-2-carboxamide scaffold in medicinal chemistry

The 1-phenylindole-2-carboxamide scaffold represents a distinct and sophisticated evolution of the privileged indole pharmacophore. Unlike its ubiquitous 1H-indole or 1-alkylindole counterparts (common in TSPO and CB2 ligands), the N-arylation at position 1 introduces unique steric, electronic, and lipophilic properties that have been exploited in cardiovascular medicine, infectious disease, and ion channel modulation.

This technical guide dissects the scaffold's medicinal chemistry, providing synthetic protocols, structure-activity relationships (SAR), and a critical analysis of its most famous—and infamous—application: Eproxindine.

Part 1: The Scaffold Architecture

The core structure consists of an indole bicyclic system substituted at two critical positions:

-

Position 1 (

): A phenyl ring attached directly to the indole nitrogen. This blocks the H-bond donor capability of the indole NH, significantly increases lipophilicity ( -

Position 2 (

): A carboxamide moiety.[1] This serves as the primary hydrogen bond acceptor/donor vector, directing the molecule's orientation within the binding pocket.

Pharmacophore Visualization

The following diagram illustrates the core scaffold and its "vectors of diversity" for medicinal chemistry optimization.

Figure 1: Pharmacophore map of the 1-phenylindole-2-carboxamide scaffold.

Part 2: Synthetic Strategies

Constructing the 1-phenylindole-2-carboxamide core requires navigating the steric hindrance of the indole nitrogen. Two primary routes are field-proven.

Route A: The Fischer Indole Approach (De Novo Synthesis)

This method builds the indole ring with the phenyl group already in place. It is ideal for large-scale synthesis of the core but less flexible for late-stage diversification.

-

Starting Materials: 1,1-Diphenylhydrazine + Ethyl pyruvate.

-

Mechanism: Hydrazone formation followed by [3,3]-sigmatropic rearrangement.

Route B: The Ullmann/Chan-Lam Arylation (Late-Stage Functionalization)

This is the preferred route for SAR exploration. A pre-formed indole-2-ester is

Protocol: Copper-Catalyzed

-

Substrate: Ethyl indole-2-carboxylate (1.0 equiv).

-

Reagent: Iodobenzene (1.2 equiv).

-

Catalyst: CuI (10 mol%).

-

Ligand: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline (20 mol%).

-

Base:

or -

Solvent: Toluene or Dioxane (anhydrous).

-

Conditions: 110°C, sealed tube, 24h under Argon.

Step-by-Step Workflow:

-

Charge a dried Schlenk tube with CuI, Base, and Indole substrate.

-

Evacuate and backfill with Argon (3x).

-

Add Ligand, Aryl Iodide, and Solvent via syringe.

-

Heat to 110°C with vigorous stirring. Monitoring by TLC/LCMS is critical as

-arylation of electron-deficient indoles (due to the 2-ester) can be sluggish. -

Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Amidation: Hydrolyze the ester (LiOH/THF) and couple with the desired amine using HATU/DIPEA to generate the final carboxamide.

Figure 2: Modular synthetic pathway for library generation.

Part 3: Medicinal Chemistry & Biological Applications

The 1-phenyl modification drastically alters the biological profile compared to the parent indole.

Cardiovascular: The Eproxindine Case Study

Eproxindine (KC 3791) is the definitive reference compound for this scaffold.

-

Structure: N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide.[2]

-

Mechanism: It acts as a Class I/III anti-arrhythmic agent. The 1-phenylindole core anchors the molecule in the lipid membrane, positioning the basic amine side chain to block voltage-gated

and -

Clinical Lesson: Eproxindine showed promise but was halted after a sudden death event in a volunteer study. This highlights a critical risk with this scaffold in cardiovascular applications: the "grease" provided by the 1-phenyl group can lead to excessive membrane accumulation and non-specific ion channel blockade (hERG liability), leading to pro-arrhythmic effects.

-

Takeaway: When designing 1-phenylindoles, rigorous hERG screening and lipophilicity control (keeping LogP < 4) are mandatory.

-

Infectious Disease: Anti-Tuberculosis (TB) Agents

Researchers have utilized the scaffold to target Mycobacterium tuberculosis.

-

Target: MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for cell wall biosynthesis.

-

SAR Insight: While N-adamantyl-indole-2-carboxamides are potent MmpL3 inhibitors, the introduction of the 1-phenyl group (on the indole nitrogen) generally reduces potency compared to the 1-H or 1-Methyl analogs. The bulk of the phenyl ring likely clashes with the tight hydrophobic pocket of MmpL3.

-

Exception: If the target pocket is expanded or if the phenyl ring is substituted (e.g., 4-F-phenyl), activity can be restored, offering a way to modulate metabolic stability (blocking

-dealkylation).

Neurology: TRPV1 and TSPO

-

TRPV1 Agonists: The indole-2-carboxamide core mimics the vanilloid motif of capsaicin. The 1-phenyl group has been explored to increase the "hydrophobic tail" interaction. While effective, it often competes with simpler

-benzyl analogs which offer better solubility. -

TSPO (Translocator Protein): Most high-affinity TSPO ligands (like FGIN-1-27) are 2-phenylindoles or 2-arylindoles. The 1-phenyl variant is less common because the TSPO "L1 pocket" typically accommodates the 2-aryl group. However, 1-phenyl substitution forces a distinct binding mode, often shifting the ligand from an agonist (steroidogenesis inducer) to an antagonist, which is useful for imaging tracers (PET) where functional silence is desired.

Part 4: Structure-Activity Relationship (SAR) Summary

| Feature | Modification | Effect on Activity/Properties |

| Indole Nitrogen ( | Phenyl (Core) | High Lipophilicity (+LogP) , Metabolic Stability (vs N-Me), Membrane partitioning. Risk: hERG binding. |

| Hydrogen ( | H-bond donor. Often better solubility but rapid metabolic conjugation. | |

| Methyl/Alkyl | Standard optimization. Good balance, but susceptible to oxidative dealkylation. | |

| C2-Carboxamide | Basic Amine Chain | Anti-arrhythmic activity (Na+ channel block). Essential for Eproxindine-like activity. |

| Adamantyl/Cycloalkyl | Anti-TB / CB2 activity . Target: Hydrophobic pockets (MmpL3 / Cannabinoid receptors). | |

| C3-Position | Methoxy (-OMe) | Increases electron density. Crucial for Eproxindine efficacy (likely H-bond acceptor). |

| Halogen (Cl/Br) | Often used in CB2/TSPO ligands to fill small hydrophobic pockets and block metabolism. |

Part 5: References

-

Eproxindine Structure & Pharmacology

-

Safety Profile of Eproxindine

-

Title: Sudden death of a volunteer

-

Source: The Lancet (via PubMed)

-

URL:[Link]

-

-

Synthesis of 1-Phenylindole-2-carboxylic Acids

-

Indole-2-carboxamides in Tuberculosis

-

Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis

-

Source: NIH / PMC

-

URL:[Link]

-

-

TRPV1 Agonist Potential

-

Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists

-

Source: MDPI

-

URL:[Link]

-

Sources

1-phenyl-1H-indole-2-carboxamide vs N-phenyl-1H-indole-2-carboxamide structure

This guide provides an in-depth technical analysis comparing 1-phenyl-1H-indole-2-carboxamide (Structure A) and N-phenyl-1H-indole-2-carboxamide (Structure B). These two scaffolds represent a classic "positional isomerism" challenge in medicinal chemistry, where shifting a hydrophobic phenyl group from the indole nitrogen (N1) to the exocyclic amide nitrogen dramatically alters hydrogen bonding capability, metabolic stability, and receptor binding kinetics.

Part 1: Structural & Electronic Analysis

The core difference lies in the attachment point of the phenyl ring, which dictates the molecule's electronic landscape and 3D conformation.

1.1 The Isomeric Switch

| Feature | Structure A: 1-phenyl-1H-indole-2-carboxamide | Structure B: N-phenyl-1H-indole-2-carboxamide |

| IUPAC Name | 1-phenyl-1H-indole-2-carboxamide | N-phenyl-1H-indole-2-carboxamide |

| Phenyl Attachment | Indole Nitrogen (N1) | Amide Nitrogen (Exocyclic) |

| Amide Type | Primary Amide (–CONH₂) | Secondary Amide (–CONHPh) |

| H-Bond Donors | 2 (Amide –NH₂) | 2 (Indole N–H, Amide N–H) |

| H-Bond Acceptors | 1 (Carbonyl O) | 1 (Carbonyl O) |

| Indole Character | Electronically modulated by N-phenyl; No N-H donor.[1] | Classic indole; N-H is a strong donor. |

| Conformation | Twisted: N1-Phenyl is ~65-80° out of plane due to steric clash with C2/C7. | Planar/Flexible: Amide bond allows planarity; Indole N-H available for binding. |

1.2 3D Conformation & Steric Clash

-

Structure A (1-Phenyl): The phenyl ring at N1 cannot be coplanar with the indole core due to severe steric repulsion between the ortho-hydrogens of the phenyl ring and the C2-substituent/C7-hydrogen. Crystal structures confirm a twist angle of ~65–80° , creating a bulky, non-planar "propeller" shape.

-

Structure B (N-Phenyl): The amide linker (–CONH–) often adopts a trans conformation. The phenyl ring can achieve near-coplanarity with the indole system, extending the conjugated

-system, though it may twist slightly depending on ortho-substitution on the phenyl ring.

Part 2: Synthetic Pathways (The Divergent Workflow)

The synthesis of these two isomers requires fundamentally different strategies starting from Indole-2-carboxylic acid or its esters.

2.1 Synthetic Logic Diagram

Caption: Divergent synthetic routes. Path B utilizes standard peptide coupling, while Path A requires transition-metal catalyzed N-arylation (Ullmann).

2.2 Experimental Protocols

Protocol A: Synthesis of Structure B (N-phenyl-1H-indole-2-carboxamide)

Standard Amide Coupling

-

Reagents: Indole-2-carboxylic acid (1.0 equiv), Aniline (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve Indole-2-carboxylic acid in DMF (0.2 M).

-

Add DIPEA and stir for 10 min to activate the carboxylate.

-

Add HATU and stir for 15 min (solution turns yellow/orange).

-

Add Aniline dropwise.

-

Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass: ~236 Da).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from EtOH or Flash Chromatography (Hex/EtOAc).

-

Protocol B: Synthesis of Structure A (1-phenyl-1H-indole-2-carboxamide)

Copper-Catalyzed Ullmann N-Arylation

-

Reagents: Indole-2-carboxamide (1.0 equiv), Iodobenzene (1.2 equiv), CuI (10 mol%), trans-1,2-diaminocyclohexane or L-proline (20 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane.

-

Procedure:

-

Note: It is often higher yielding to N-arylate the ester (Ethyl indole-2-carboxylate) first, then convert to the primary amide, to avoid competing N-arylation of the primary amide nitrogen.

-

Charge a sealed tube with Indole-2-carboxamide (or ester), CuI, Ligand, and Base.

-

Evacuate and backfill with Argon (3x).

-

Add Dioxane and Iodobenzene.

-

Heat to 110°C for 16–24 hours.

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

-

If Ester was used:[2][3][4][5] Treat with 7N NH₃ in MeOH at 60°C for 12h to generate the primary amide.

-

Part 3: Physicochemical & ADME Profiling

The shift of the phenyl group alters the "Metabolic Soft Spots" and solubility profile.

3.1 Metabolic Stability Map

-

Structure B (N-Phenyl):

-

Liability 1 (High Risk): Amidase hydrolysis . The amide bond is susceptible to liver amidases, cleaving the molecule back to indole-2-carboxylic acid and aniline.

-

Liability 2: Indole N-H .[6] Subject to glucuronidation or deprotonation (pKa ~16-17).

-

Liability 3: Phenyl ring hydroxylation (CYP450).

-

-

Structure A (1-Phenyl):

-

Stability Advantage: The N1–Phenyl bond is metabolically robust . It is not cleaved by amidases or standard hydrolases.

-

Liability: The primary amide (–CONH₂) can be hydrolyzed to the acid, but this is generally slower than the cleavage of secondary anilides in Structure B.

-

CYP450: Hydroxylation can occur on the N-phenyl ring (typically para-position).

-

3.2 Solubility & pKa

| Property | Structure A (1-Phenyl) | Structure B (N-Phenyl) | Impact |

| logP (Calc) | ~2.8 | ~3.6 | Structure B is more lipophilic due to the N-H masking and planar conjugation. |

| pKa (Acidic) | > 25 (Amide NH) | ~16.9 (Indole NH) | Critical: Structure B has an acidic proton (Indole NH) that can be deprotonated at high pH; Structure A does not. |

| Solubility | Moderate (Primary Amide polarity) | Low (High planarity/stacking) | Structure B often suffers from poor aqueous solubility due to |

Part 4: Case Study – SAR Implications

Why choose one over the other?

4.1 Cannabinoid Receptor (CB1) Allosteric Modulators

Research into Org27569 (a classic indole-2-carboxamide) demonstrates the necessity of the Structure B scaffold.

-

Observation: The Indole N-H is often required for a critical hydrogen bond within the allosteric pocket.

-

Modification: Alkylation or arylation of the Indole N1 (converting to Structure A-like) often abolishes activity or drastically reduces potency, indicating the N-H donor is essential.

4.2 Anti-Tuberculosis (MmpL3 Inhibitors)

In contrast, indole-2-carboxamides targeting Mycobacterium tuberculosis (MmpL3) show different tolerances.

-

Observation: Large hydrophobic groups are required.

-

Strategy: While N-phenyl (Structure B) is common, 1-substituted indoles are explored to improve metabolic stability by blocking the N1-glucuronidation site. However, the twist of the 1-phenyl group must be accommodated by the binding pocket.

References

-

Synthesis of N-phenyl-1H-indole-2-carboxamide (General Amide Coupling)

- Journal of Medicinal Chemistry, "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

-

Source:

-

Ullmann N-Arylation of Indoles (Protocol for Structure A)

- Journal of the American Chemical Society, "The Copper-Catalyzed N-Aryl

-

Source:

-

Crystal Structure & Conformation of 1-Phenyl Indoles

- Acta Crystallographica, "Crystal structures of indole deriv

-

Source:

-

Metabolic Stability of Indole-2-carboxamides

- Journal of Medicinal Chemistry, "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity."

-

Source:

-

pKa of Indole N-H vs Amide

- Organic Chemistry Data, "Equilibrium pKa Table (DMSO Solvent)."

-

Source:

Sources

Technical Monograph: The Physicochemical and Synthetic Profile of 1-Phenyl-1H-indole-2-carboxamide

Part 1: Molecular Identity & Physicochemical Profiling

The molecule 1-phenyl-1H-indole-2-carboxamide represents a specific structural isomer within the indole-2-carboxamide family. Precise nomenclature is critical here: the "1-phenyl" designation indicates substitution at the indole nitrogen (

This scaffold serves as a lipophilic pharmacophore in medicinal chemistry, particularly in the design of ligands for the Translocator Protein (TSPO) and antimycobacterial agents targeting MmpL3.

Core Physicochemical Data

| Property | Value | Unit | Annotation |

| Molecular Formula | - | Confirmed Stoichiometry | |

| Molecular Weight | 236.27 | g/mol | Average Mass |

| Exact Mass | 236.09496 | Da | Monoisotopic ( |

| Element Analysis | C: 76.25%, H: 5.12%, N: 11.86%, O: 6.77% | % | Theoretical Composition |

| Heavy Atom Count | 18 | - | Non-hydrogen atoms |

| Rotatable Bonds | 2 | - | |

| Topological PSA | 43.09 | Polar Surface Area (Predicted) | |

| cLogP | 3.2 - 3.6 | - | High Lipophilicity (Predicted) |

Structural Disambiguation (Critical Quality Attribute)

Researchers must distinguish between two primary isomers that share the formula

-

1-Phenyl-1H-indole-2-carboxamide (Target):

-

Structure: Phenyl group attached to Indole

. Primary amide ( -

Chemical Behavior: The indole nitrogen lone pair is involved in aromaticity but sterically crowded by the phenyl group. The primary amide remains available for dual H-bond donation.

-

-

N-Phenyl-1H-indole-2-carboxamide (Isomer):

Part 2: Synthetic Architecture

The synthesis of 1-phenyl-1H-indole-2-carboxamide requires a strategy that overcomes the low nucleophilicity of the indole nitrogen. Standard alkylation conditions often fail due to steric hindrance and electronic deactivation. The preferred industrial and laboratory route utilizes Ullmann-type N-arylation followed by amidation.

Protocol: Copper-Catalyzed N-Arylation Route

Step 1: N-Arylation (Ullmann Coupling)

-

Reagents: Ethyl indole-2-carboxylate, Iodobenzene (

), -

Solvent: DMSO or DMF.

-

Conditions: 110°C, 12–24 hours, Inert Atmosphere (

). -

Mechanism: The copper catalyst facilitates the cross-coupling between the indole nitrogen and the aryl halide, forming Ethyl 1-phenyl-1H-indole-2-carboxylate .

Step 2: Ester Hydrolysis

-

Reagents:

or -

Solvent: THF/MeOH/Water (3:1:1).

-

Outcome: Quantitative conversion to 1-phenyl-1H-indole-2-carboxylic acid .

Step 3: Amidation

-

Method A (Acid Chloride): Reflux acid in

to form the acid chloride, followed by quenching with aqueous -

Method B (Coupling Agents): EDC-HCl / HOBt +

+ DIPEA in DMF (Preferred for milder conditions).

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway for the production of 1-phenyl-1H-indole-2-carboxamide via Ullmann coupling.

Part 3: Structural Biology & Pharmacophore Analysis

The 1-phenyl-1H-indole-2-carboxamide scaffold is a privileged structure in drug discovery, acting as a rigid bioisostere for various receptor ligands.

Translocator Protein (TSPO) Ligands

The 18-kDa Translocator Protein (TSPO), formerly the peripheral benzodiazepine receptor, is a biomarker for neuroinflammation.

-

Mechanism: Indole-2-carboxamides mimic the binding mode of PK11195 and FGIN-1-27.

-

Binding Mode: The 1-phenyl group occupies a hydrophobic pocket (Lipophilic Pocket L1) within the TSPO transmembrane domain. The 2-carboxamide acts as a hydrogen bond donor/acceptor network anchor, critical for high-affinity binding (nM range).

-

Relevance: Derivatives of this scaffold are investigated for imaging glioblastomas and treating neurodegenerative disorders.

Antimycobacterial Activity (MmpL3 Inhibition)

Recent studies indicate that indole-2-carboxamides are potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[4]

-

Target: MmpL3 transports mycolic acids to the cell wall.[5]

-

SAR Insight: The N1-substitution (often alkyl or aryl) is essential for penetrating the lipid-rich mycobacterial cell wall. The 1-phenyl variant provides the necessary lipophilicity (

) to access the transmembrane binding site.

Part 4: Analytical Validation Protocols

To validate the synthesis of 1-phenyl-1H-indole-2-carboxamide , the following analytical signatures must be confirmed.

Proton NMR ( NMR) Expectation (DMSO- )

-

Amide Protons: Two broad singlets (or one broad hump) between

7.5 – 8.5 ppm ( -

N1-Phenyl Group: A multiplet integrating to 5 protons around

7.4 – 7.6 ppm . -

Indole C3-H: A characteristic singlet around

7.3 – 7.5 ppm (depending on shielding from the N1-phenyl ring). -

Indole Backbone: Four aromatic protons in the

7.0 – 7.8 ppm range.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Parent Ion:

m/z. -

Adducts:

m/z is commonly observed due to the amide functionality. -

Fragmentation: Loss of

(

Purity Assessment (HPLC)[9][10]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Retention: Due to the N1-phenyl group, this molecule is significantly more hydrophobic than the parent indole-2-carboxamide. Expect retention times similar to other lipophilic aromatics (high % ACN elution).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589138, N-Phenyl-1H-indole-2-carboxamide. (Note: Reference for isomeric comparison). Retrieved from [Link]

- Kozikowski, A. P., et al. (2014).Design, synthesis, and biological evaluation of indole-2-carboxamides as potential multi-target antiproliferative agents. Journal of Medicinal Chemistry. (Discusses the general synthesis and TSPO relevance of indole carboxamides).

-

North, E. J., et al. (2021). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health / PMC. Retrieved from [Link]

-

ResearchGate (2017). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids via Ullmann reaction. Retrieved from [Link]

Sources

- 1. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. N-PHENYL-1H-INDOLE-2-CARBOXAMIDE [drugfuture.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Indole-2-Carboxamide Derivatives: Overcoming the A147T Polymorphism in TSPO-Targeted Neuroimaging

Executive Summary

The 18 kDa Translocator Protein (TSPO) is a primary biomarker for neuroinflammation, predominantly localized on the outer mitochondrial membrane of activated microglia and astrocytes[1][2]. While Positron Emission Tomography (PET) imaging of TSPO has revolutionized the in vivo tracking of neurodegenerative diseases, the clinical translation of second-generation TSPO radioligands has been severely bottlenecked by a common single nucleotide polymorphism (SNP rs6971)[3]. This mutation results in an Alanine-to-Threonine substitution at position 147 (A147T), drastically reducing ligand binding affinity in a large portion of the human population.

Recent structural engineering efforts have demonstrated that shifting from traditional pyrazolopyrimidine scaffolds to indole-2-carboxamide derivatives can successfully reverse this binding sensitivity[4]. By strategically incorporating hydrogen-bonding moieties, researchers have developed next-generation ligands that bind with equal or greater affinity to the mutated A147T TSPO, paving the way for universally applicable neuroinflammation imaging agents.

Fig 1: TSPO upregulation pathway in neuroinflammation and targeted PET imaging.

Mechanistic Rationale: The A147T Bottleneck

To understand the efficacy of indole-2-carboxamides, one must first analyze the causality of the A147T binding failure.

In wild-type (WT) TSPO, position 147 is occupied by Alanine, an amino acid with a non-polar methyl side chain. Second-generation TSPO ligands, such as the widely used DPA-713 (a pyrazolopyrimidine), were optimized to exploit this hydrophobic pocket. However, the A147T mutation replaces this non-polar methyl group with a polar hydroxyl group (Threonine). This introduces a steric and electrostatic clash that disrupts the hydrophobic interactions, causing a massive drop in binding affinity for these ligands[4].

The Indole-2-Carboxamide Solution: Indole-2-carboxamide derivatives bypass this limitation through targeted electrostatic engineering. The indole core provides a versatile heterocyclic scaffold, while the carboxamide side chains are modified to include hydrogen-bond acceptors and donors (such as acetamide groups). Instead of clashing with the polar Threonine in the A147T mutant, these engineered moieties form favorable hydrogen bonds with the hydroxyl group[4]. This mechanistic pivot not only rescues binding affinity but, in highly optimized derivatives, results in a higher affinity for the A147T mutant than the WT protein.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the binding affinities (

| Compound Class | Representative Scaffold | WT TSPO | A147T TSPO | A147T/WT Ratio | Clinical Phenotype |

| Pyrazolopyrimidine | DPA-713 | 4.7 ± 0.5 | 21.6 ± 1.2 | 4.60 | Highly Sensitive |

| Indole-2-carboxamide | Basic Indole Core | 15.2 ± 1.1 | 18.5 ± 1.4 | 1.21 | Tolerant (Equi-affinity) |

| Indole-2-carboxamide | H-Bond Optimized | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.23 | Reversed Sensitivity |

Note: An A147T/WT ratio > 1 indicates sensitivity to the mutation (loss of affinity), while a ratio < 1 indicates reversed sensitivity (preferential binding to the mutant).

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately quantify the binding affinity of novel indole-2-carboxamides against both WT and A147T TSPO, a highly controlled, self-validating competitive radioligand binding assay is required.

The Causality of the Control: This protocol utilizes

Fig 2: Step-by-step workflow for the in vitro TSPO radioligand competitive binding assay.

Step-by-Step Protocol

-

Membrane Preparation:

-

Action: Harvest HEK-293 cells stably transfected with either WT or A147T TSPO. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Causality: Homogenization mechanically ruptures the plasma membrane, exposing the outer mitochondrial membrane where TSPO is localized, ensuring the target is accessible to the ligands.

-

Action: Centrifuge at 20,000 × g for 20 minutes at 4°C. Resuspend the pellet and determine protein concentration via a BCA assay.

-

-

Assay Setup & Incubation:

-

Action: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM of

PK-11195, and varying concentrations of the unlabelled indole-2-carboxamide ligand ( -

Action: Define Non-Specific Binding (NSB) in separate control wells using 10 µM of unlabelled PK-11195.

-

Action: Incubate the plate at 4°C for 90 minutes.

-

Causality: The 4°C temperature prevents rapid ligand dissociation and enzymatic degradation of the membrane proteins, allowing the competitive binding to reach a stable thermodynamic equilibrium.

-

-

Filtration and Washing:

-

Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a Brandel cell harvester.

-

Action: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use.

-

Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself, thereby increasing the signal-to-noise ratio.

-

Action: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Action: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (Disintegrations Per Minute, DPM) using a beta counter.

-

Action: Calculate the

using non-linear regression and convert to

-

Future Perspectives

The development of indole-2-carboxamides represents a critical paradigm shift in neuropharmacology. By moving away from purely hydrophobic binding models and embracing targeted hydrogen-bonding strategies, researchers can now design "third-generation" TSPO ligands[3]. These universal ligands will eliminate the need for prior genetic screening of patients (to determine their rs6971 status) before PET imaging, streamlining clinical trials for Alzheimer's, Parkinson's, and multiple sclerosis therapeutics.

References[1] Title: In Vivo TSPO Signal and Neuroinflammation in Alzheimer's Disease

Source: MDPI - International Journal of Molecular Sciences URL: [Link]2] Title: The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system Source: Biochemical Journal URL: [Link]3] Title: TSPO Radioligands for Neuroinflammation: An Overview Source: PMC - NIH URL: [Link]4] Title: Reversing binding sensitivity to A147T translocator protein Source: PMC - NIH URL: [Link]] Title: Reversing binding sensitivity to A147T translocator protein Source: RSC Medicinal Chemistry URL: [Link]

Sources

- 1. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease | MDPI [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversing binding sensitivity to A147T translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Phenyl-1H-indole-2-carboxamide Scaffolds in Antiviral & Antitumor Therapeutics

Executive Summary

The 1-phenyl-1H-indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its rigidity, provided by the indole core, combined with the hydrophobic bulk of the N-phenyl substituent, allows it to occupy deep hydrophobic pockets in kinases and viral capsid proteins. This guide details the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of this scaffold, focusing on its dual utility as a Class II HBV Capsid Assembly Modulator (CAM) and a Dual EGFR/CDK2 Inhibitor for oncology.

Part 1: Chemical Foundation & Synthesis Strategy

The Pharmacophore

The core structure consists of an indole ring substituted at the

-

N1-Phenyl: Provides metabolic stability and fills hydrophobic pockets (e.g., the allosteric site of EGFR or the dimer interface of HBV Cp).

-

C2-Carboxamide: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within the active site.

-

C5-Substitution: (Typically Cl, F, or OMe) Modulates electronic properties and improves metabolic half-life.

Validated Synthesis Protocol

Note: This protocol prioritizes the Ullmann-type arylation for N1-functionalization, followed by amide coupling, ensuring high regioselectivity.

Step 1: N-Arylation via Modified Ullmann Coupling

Objective: Synthesize 1-phenyl-1H-indole-2-carboxylic acid ethyl ester.

-

Reagents: Indole-2-carboxylic acid ethyl ester (1.0 eq), Iodobenzene (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq),

(2.0 eq). -

Solvent: DMSO (Anhydrous).

-

Conditions:

under Argon atmosphere for 12-16 hours.

Protocol:

-

Charge a flame-dried Schlenk flask with CuI, L-Proline, and

. -

Add the indole substrate and iodobenzene dissolved in DMSO.

-

Degas the mixture (freeze-pump-thaw x3) to remove

(critical to prevent oxidative homocoupling of the halide). -

Heat to

. Monitor via TLC (Hexane:EtOAc 8:2). -

Workup: Cool to RT, dilute with EtOAc, wash with

HCl (to remove Cu), brine, and dry over -

Purification: Flash column chromatography (Silica gel).

Step 2: Amide Coupling (The Carboxamide Formation)

Objective: Convert the ester/acid to the final carboxamide.

-

Pre-step: Hydrolyze ester (LiOH, THF/H2O) to free acid if necessary.

-

Reagents: 1-phenyl-1H-indole-2-carboxylic acid (1.0 eq), Amine (

, 1.1 eq), BOP Reagent (1.2 eq), DIPEA (2.5 eq). -

Solvent: DMF/DCM (1:1).

Protocol:

-

Dissolve the acid in dry DMF/DCM. Add DIPEA and stir for 10 min to activate the carboxylate.

-

Add BOP reagent. Stir for 30 min at

(Activation phase). -

Add the amine (e.g., phenethylamine or morpholino-aniline).

-

Allow to warm to RT and stir for 12h.

-

Validation: The formation of the amide bond is confirmed by the appearance of a triplet/singlet amide proton signal at

8.0–9.0 ppm in

Part 2: Antitumor Module (EGFR/CDK2 Inhibition)

Mechanism of Action

The 1-phenyl-1H-indole-2-carboxamide derivatives function as ATP-competitive inhibitors .

-

EGFR Inhibition: The scaffold fits into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The carboxamide group forms hydrogen bonds with the "hinge region" residues (Met793), while the N-phenyl group occupies the hydrophobic back-pocket, effective against both Wild-Type (WT) and T790M mutants.

-

CDK2 Inhibition: The same scaffold inhibits Cyclin-Dependent Kinase 2, arresting the cell cycle at the G1/S phase, preventing tumor proliferation.

Signaling Pathway Visualization

The following diagram illustrates the dual blockade of proliferation signals.

Caption: Dual inhibition mechanism: The molecule blocks upstream EGFR signaling and downstream CDK2-mediated cell cycle progression.

Quantitative Efficacy Data

The following data summarizes the potency of 5-substituted derivatives against key cancer cell lines.

| Compound ID | R1 (N-Indole) | R2 (C5-Pos) | R3 (Amide) | IC50 (A549 Lung) | IC50 (MCF-7 Breast) | Target Selectivity |

| Ref (Erlotinib) | - | - | - | 33 nM | - | EGFR |

| Cmpd 5i | Phenyl | Cl | 4-Morpholino-phenethyl | 49 nM | 0.61 µM | EGFR / CDK2 |

| Cmpd 5j | Phenyl | F | 4-Morpholino-phenethyl | 37 nM | 0.55 µM | EGFR / CDK2 |

| Cmpd 12 | Phenyl | H | Benzyl | 10.3 µM | 5.2 µM | Moderate |

Data Source: Synthesized from biological evaluation studies [1, 2].

Part 3: Antiviral Module (HBV Capsid Assembly)

Mechanism: Capsid Assembly Modulation (CAM)

Unlike nucleoside analogs that inhibit polymerase, 1-phenyl-1H-indole-2-carboxamides act as Capsid Assembly Modulators (CAMs) .

-

Binding Site: They bind to the hydrophobic pocket at the dimer-dimer interface of the HBV Core Protein (Cp).

-

Class II Effect: They accelerate assembly kinetics excessively, leading to the formation of empty capsids devoid of pre-genomic RNA (pgRNA).[1] This halts viral replication as no genetic material is encapsidated.

Viral Inhibition Workflow

The diagram below details the interference point in the HBV lifecycle.

Caption: The CAM mechanism forces Cp dimers into empty capsids, excluding viral RNA and preventing infection.[1]

Part 4: Structure-Activity Relationship (SAR) Analysis[2]

To optimize this scaffold for future drug development, the following SAR rules have been established based on current literature:

-

The N1-Phenyl Ring:

-

Essential for Potency: Removal of the phenyl ring (replaced by H or Methyl) results in a >10-fold loss of affinity for the HBV Cp hydrophobic pocket.

-

Substitution: Para-substitution on this phenyl ring with small electron-withdrawing groups (F, Cl) can enhance metabolic stability against CYP450 oxidation.

-

-

The C2-Carboxamide Linker:

-

Rigidity is Key: The amide bond must be secondary (-CONH-). Tertiary amides (-CONR2) show reduced activity due to steric clash in the hinge region of kinases.

-

Linker Length: An ethyl linker (phenethyl) is superior to a benzyl linker for EGFR inhibition, allowing the terminal ring to reach the ribose-binding pocket.

-

-

The C5-Indole Position:

-

Electronic Tuning: Electron-withdrawing groups (Cl, F) at C5 increase the acidity of the indole system and improve binding affinity. C5-H derivatives are generally 2-5x less potent.

-

References

-

Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Advances. [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives. Viruses. [Link]

-

Recent Synthetic Developments and Applications of the Ullmann Reaction. Current Organic Chemistry. [Link]

-

Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Journal of Medicinal Chemistry. [Link][2]

Sources

Methodological & Application

Synthesis of 1-phenyl-1H-indole-2-carboxamide from 1-phenylindole

[1][2]

Abstract & Scope

This Application Note details the robust synthesis of 1-phenyl-1H-indole-2-carboxamide starting from 1-phenylindole . While the indole C3 position is electronically favored for electrophilic aromatic substitution, this protocol targets the C2 position via a directed lithiation strategy. This method ensures high regioselectivity, avoiding the formation of C3 isomers common in Friedel-Crafts or Vilsmeier-Haack pathways. The guide covers the complete workflow: C2-lithiation, carboxylation to the intermediate acid, and subsequent amidation, suitable for scales ranging from medicinal chemistry (mg) to process development (multi-gram).

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent acidity of the C2-proton in N-substituted indoles. Unlike N-H indoles, where the N-proton is most acidic (

Reaction Scheme

The pathway consists of two distinct stages:

-

C2-Lithiation & Carboxylation: Generation of 1-phenylindole-2-carboxylic acid.

-

Amidation: Conversion of the carboxylic acid to the primary carboxamide via an acid chloride intermediate.

Caption: Step-wise synthetic pathway from 1-phenylindole to the target carboxamide.

Experimental Protocol

Stage 1: Synthesis of 1-phenylindole-2-carboxylic acid

Principle: Treatment of 1-phenylindole with n-butyllithium (n-BuLi) effects selective deprotonation at C2. The N-phenyl ring provides steric bulk and electronic stabilization (via the N lone pair) that directs lithiation to the ortho-position (C2).

Reagents:

-

1-Phenylindole (1.0 equiv)

-

n-Butyllithium (1.2 equiv, 1.6 M in hexanes)

-

Anhydrous THF (Solvent, 0.2 M concentration relative to substrate)

-

Dry Carbon Dioxide (

) source (gas cylinder or sublimed dry ice) -

HCl (1M and Conc.)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

for 15 minutes. -

Solvation: Dissolve 1-phenylindole (e.g., 1.93 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (7.5 mL, 12 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -65°C.

-

Observation: The solution typically turns from colorless/pale yellow to a deeper yellow or orange, indicating formation of the lithiated species.

-

-

Metalation Period: Stir at -78°C for 30 minutes, then allow the temperature to rise to 0°C (ice bath) and stir for 1 hour. This ensures complete deprotonation.

-

Carboxylation:

-

Method A (Gas): Re-cool to -78°C. Bubble dry

gas through the solution for 20 minutes. -

Method B (Solid): Pour the reaction mixture onto an excess of crushed dry ice in a beaker.

-

-

Quench & Workup: Allow the mixture to warm to room temperature (RT). Evaporate the THF under reduced pressure.

-

Isolation: Dissolve the residue in water (50 mL) and wash with diethyl ether (

mL) to remove unreacted starting material. Acidify the aqueous layer to pH ~2 using HCl (conc. or 6M). -

Filtration: The carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Expected Yield: 85-95%.

-

Stage 2: Synthesis of 1-phenyl-1H-indole-2-carboxamide

Principle: Direct conversion of the acid to the primary amide is achieved by activating the carboxyl group as an acid chloride, followed by nucleophilic acyl substitution with ammonia.

Reagents:

-

1-Phenylindole-2-carboxylic acid (from Stage 1)

-

Thionyl Chloride (

) (5.0 equiv or used as solvent) -

Ammonium Hydroxide (

, 28-30% aq) or Ammonia gas -

Dichloromethane (DCM)

Protocol:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the carboxylic acid (e.g., 2.37 g, 10 mmol) in thionyl chloride (10 mL).-

Optional: Add 1 drop of DMF to catalyze the reaction.

-

-

Reflux: Heat to reflux (75°C) for 2-3 hours. The solid should dissolve, and gas evolution (

, HCl) will cease upon completion. -

Evaporation: Remove excess

under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and evaporate again to azeotrope off residual traces of thionyl chloride.-

Intermediate: The crude acid chloride is usually a yellow/brown solid or oil. Use immediately.

-

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to 0°C .

-

Addition:

-

Method A (Aqueous): Add concentrated

(10 mL) dropwise with vigorous stirring. -

Method B (Gas): Bubble

gas through the DCM solution for 15 minutes.

-

-

Workup: Stir at RT for 1 hour. Dilute with water (50 mL) and separate phases. Extract aqueous layer with DCM (

mL). -

Purification: Wash combined organics with saturated

, brine, and dry over -

Crystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

-

Expected Yield: 80-90%.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature (Lithiation) | -78°C | > 0°C: Risk of nucleophilic attack on the phenyl ring or solvent decomposition. < -78°C only: Incomplete lithiation due to kinetic barriers. |

| Moisture Control | Anhydrous (<50 ppm) | Water quenches n-BuLi immediately, reducing yield and producing 1-phenylindole (SM). |

| CO2 Quality | Dry (Sublimed/Trapped) | Water in dry ice introduces moisture; use a drying tube if bubbling gas. |

| Activation Time | 2-3 hours Reflux | Insufficient: Incomplete acid chloride formation. Excessive: Darkening/decomposition of the indole ring. |

Troubleshooting Logic

Caption: Decision tree for diagnosing common synthetic failures.

Characterization Data

1-Phenyl-1H-indole-2-carboxylic acid (Intermediate)

-

Appearance: White to off-white solid.

-

1H NMR (400 MHz, DMSO-d6):

12.8 (br s, 1H, COOH), 7.75 (d, 1H), 7.60-7.50 (m, 3H), 7.45-7.35 (m, 3H), 7.25 (t, 1H), 7.15 (t, 1H), 7.10 (s, 1H, C3-H).-

Key Feature: Absence of C2-H signal; presence of carboxylic acid proton.

-

1-Phenyl-1H-indole-2-carboxamide (Target)

-

Appearance: White crystalline solid.

-

Molecular Formula:

-

1H NMR (400 MHz, DMSO-d6):

-

7.90 (br s, 1H,

-

Note: The amide

protons typically appear as two broad singlets due to restricted rotation.

-

7.90 (br s, 1H,

-

MS (ESI): m/z 237.1

.

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Have a bucket of sand or Class D extinguisher nearby.

-

Thionyl Chloride: Reacts violently with water releasing HCl and SO2. Use in a well-ventilated fume hood.

-

Ammonia: Toxic gas/liquid. Inhalation hazard.

References

- Sundberg, R. J., & Russell, H. F. (1973). Journal of Organic Chemistry. "Syntheses with N-Protected 2-Lithioindoles.

- Gribble, G. W. (2000). Journal of the Chemical Society, Perkin Transactions 1.

-

Beilstein Journal of Organic Chemistry . (2012). "NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas." (Provides characterization context for indole-2-carboxamides).

-

Organic Syntheses . (1974). "Indole-2-carboxylic acid."[4][5][6][7][8] (General procedure for indole carboxylation adapted for N-phenyl derivatives).

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 589138, N-Phenyl-1H-indole-2-carboxamide.[3] (Note: Differentiates between N-phenyl amide and 1-phenyl indole derivatives).

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. chemscene.com [chemscene.com]

- 3. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

Protocol for amidation of 1-phenyl-1H-indole-2-carboxylic acid

Application Note: Protocol for Amidation of 1-Phenyl-1H-indole-2-carboxylic Acid

Strategic Analysis & Mechanistic Rationale

The amidation of 1-phenyl-1H-indole-2-carboxylic acid presents a distinct challenge in medicinal chemistry compared to standard benzoic acids. While the indole core is electron-rich, the C2-carboxylic acid is sterically compromised by the N1-phenyl group .

-

Steric Torsion: The N1-phenyl ring is not coplanar with the indole; it twists roughly 40–50° out of plane to minimize repulsion with the C7 proton. This creates a "roof" over the C2 position, hindering the approach of nucleophiles.

-

Electronic Deactivation: The indole nitrogen lone pair is delocalized into the aromatic system, rendering the C2-carbonyl less electrophilic than typical aryl acids.

The Decision Matrix: Standard carbodiimide couplings (EDC/HOBt) often fail to drive this reaction to completion, resulting in stuck intermediates. Therefore, this protocol prioritizes Acid Chloride Activation (Method A) as the "Gold Standard" for its high electrophilicity and smaller transition state volume. HATU Activation (Method B) is provided as a secondary protocol for acid-sensitive substrates.

Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard)

Recommended for: Bulky amines (anilines), unreactive nucleophiles, and scale-up.

Reagents:

-

Substrate: 1-phenyl-1H-indole-2-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv)[1]

-

Catalyst: DMF (anhydrous, 2–3 drops)

-

Base: Triethylamine (TEA) or DIPEA (2.0–3.0 equiv)

-

Solvent: Dichloromethane (DCM) [Activation]; THF or DCM [Coupling]

Protocol Steps:

-

Activation (In Situ Generation):

-

Suspend the carboxylic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Cool to 0 °C . Add the catalytic DMF.[2]

-

Critical Step: Add Oxalyl Chloride dropwise.[3] Gas evolution (

, -

Allow to warm to Room Temperature (RT) and stir for 2 hours .

-

Validation: The suspension should become a clear solution as the acid chloride forms.

-

-

Solvent Exchange (The "Clean-Up"):

-

Do not add the amine directly to the reaction mixture containing excess oxalyl chloride.

-

Concentrate the mixture to dryness on a rotary evaporator (bath < 40 °C).

-

Optional: Re-dissolve in a small amount of dry DCM and re-evaporate to azeotrope off residual HCl.

-

Redissolve the yellow/orange residue (acid chloride) in fresh anhydrous DCM or THF.

-

-

Coupling:

-

Cool the acid chloride solution to 0 °C .

-

Add the Base (TEA/DIPEA) first, followed by the Amine (1.1 equiv).

-

Warm to RT and stir for 1–4 hours.

-

-

Work-up:

-

Quench with saturated

.[4] -

Extract with DCM (

). Wash organics with 1M -

Dry over

and concentrate.

-

Method B: HATU Activation

Recommended for: Acid-sensitive protecting groups (Boc, t-Bu esters) or highly valuable amines.

Reagents:

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Protocol Steps:

-

Dissolve 1-phenyl-1H-indole-2-carboxylic acid in DMF (0.1 M).

-

Add DIPEA and stir for 5 minutes to deprotonate the acid.

-

Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes to form the active ester (O-At ester).

-

Add the Amine (1.1 equiv).

-

Stir at RT for 12–16 hours.

-

Work-up: Dilute with excess water/ice. If the product precipitates, filter it (simplest method). If not, extract with Ethyl Acetate (DMF is hard to remove from DCM). Wash extensively with

(5% aq) to remove DMF.

Data & Stoichiometry Table

| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |

| Indole Acid | Substrate | 1.0 | 1.0 | Dry thoroughly before use.[1] |

| Oxalyl Chloride | Activator | 1.2 – 1.5 | N/A | Fresh bottle preferred. |

| HATU | Activator | N/A | 1.1 – 1.2 | High cost; use for sensitive targets. |

| DMF | Catalyst/Solvent | Cat.[3][5] (2 drops) | Solvent vol. | Catalytic in A; Solvent in B. |

| DIPEA/TEA | Base | 2.0 – 3.0 | 2.5 – 3.0 | Scavenges HCl in A; Activates acid in B. |

| Amine | Nucleophile | 1.1 | 1.1 – 1.2 | Add last in both methods. |

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and reaction flow, highlighting the critical "Evaporation" step in Method A to prevent side reactions.

Caption: Workflow comparison between Acid Chloride (Method A) and HATU (Method B) pathways. Note the critical evaporation step in Method A to ensure purity.

Troubleshooting & QC

-

Issue: Low Yield in Method A.

-

Cause: Hydrolysis of the acid chloride.

-

Solution: Ensure all glassware is flame-dried. Use a calcium chloride drying tube or inert gas balloon. Verify acid chloride formation by taking a small aliquot and quenching with methanol; TLC should show the methyl ester (higher Rf than acid).

-

-

Issue: "Stuck" Reaction in Method B.

-

Cause: The active ester is too bulky for the amine to attack due to the N-phenyl shield.

-

Solution: Switch to Method A. The chloride atom is significantly smaller than the HATU moiety, reducing steric clash in the transition state.

-

-

Issue: Decarbonylation.

-

Warning: Extended reflux of indole-2-acid chlorides can lead to decarbonylation (loss of CO). Perform activation at

, not reflux [1].

-

References

-

Regiospecific Functionalization of Indole-2-Carboxylates. Source: Organic Syntheses / CLOCKSS. Context: Discusses the stability of indole-2-acid chlorides and risks of decarbonylation under thermal stress. (Generalized stable link for archival content)

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2-carboxamide derivatives. Source: Indian Chemical Society (2020). Context: Validates the use of HATU/DIPEA for indole-2-carboxamide synthesis in bioactive contexts.

-

Comparing Amide-Forming Reactions Using Green Chemistry Metrics. Source: Journal of Chemical Education (2016).[2] Context: Provides a direct comparison of Oxalyl Chloride vs. HATU efficiencies, highlighting the cost/yield benefits of the acid chloride route for robust substrates.

-

Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Source: Organic Letters (2021).[1] Context: Advanced modification of Method A using

to handle difficult substrates without racemization (relevant if the amine partner is chiral). [1]

Sources

- 1. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lab Reporter [fishersci.it]

Application Note: Reagents and Workflows for the Synthesis of 1-Phenylindole-2-carboxamide Derivatives

Executive Summary

The 1-phenylindole-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent activity across diverse therapeutic areas, including cannabinoid CB1 receptor allosteric modulation[1], pan-anti-mycobacterial activity via MmpL3 inhibition[2], and multi-target antiproliferative effects[3].

Synthesizing this scaffold requires a highly controlled, three-stage sequence: N-phenylation of an indole core, saponification of the resulting ester, and amidation of the carboxylic acid. This application note provides a comprehensive, self-validating methodology for researchers to synthesize these derivatives with high fidelity, focusing on the mechanistic causality behind reagent selection to ensure scalability and high yields.

Mechanistic Rationale & Synthetic Strategy

The construction of 1-phenylindole-2-carboxamides typically avoids direct amidation of unprotected indoles due to competing N-acylation and poor regioselectivity. Instead, a linear approach starting from commercially available ethyl indole-2-carboxylate is preferred.

-

N-Phenylation (Ullmann-Type Coupling): The introduction of the N-phenyl group is achieved via a copper-catalyzed cross-coupling with an aryl halide. Copper(I) iodide is used in conjunction with a bidentate diamine ligand (e.g., N,N'-dimethylethylenediamine). The ligand is mechanistically critical; it chelates the Cu(I) center, increasing its solubility in organic solvents and preventing its disproportionation into inactive Cu(0) and Cu(II) species, thereby facilitating the oxidative addition of the aryl halide.

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is preferred over sodium hydroxide (NaOH) for sensitive substrates because the lithium ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity toward hydroxide attack without causing ring degradation.

-

Amidation (Peptide Coupling): The final step is the formation of the carboxamide. Because indole-2-carboxylic acids can be sterically hindered and prone to decarboxylation under harsh conditions, mild peptide coupling reagents like HATU [4] or T3P [5] are utilized alongside a non-nucleophilic base (DIPEA) to drive the reaction forward.

Workflow Visualization

Workflow for the 3-step synthesis of 1-phenylindole-2-carboxamides.

Reagent Selection Matrix for Amidation

The choice of coupling reagent in the final step dictates the yield, purity, and scalability of the target compound. Below is a comparative analysis of common reagents used for indole-2-carboxylic acid amidation[2][3][4][5].

| Coupling Reagent | Activation Intermediate | Yield / Efficiency | Byproduct Removal | Best Application |

| HATU | HOAt active ester | Very High (>85%) | Requires chromatography | Sterically hindered amines, discovery scale[4] |

| T3P (50% in EtOAc) | Mixed phosphonic anhydride | High (70-90%) | Simple aqueous wash | Scale-up, green chemistry, low epimerization[5] |

| BOP | HOBt active ester | High (70-85%) | Requires chromatography | General amidation, but releases toxic HMPA[1][3] |

| DCC / DMAP | O-acylisourea | Moderate (50-75%) | Filtration of DCU | Cost-sensitive syntheses, simple unhindered amines[2] |

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed N-Phenylation

Objective: Synthesize ethyl 1-phenylindole-2-carboxylate.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge ethyl indole-2-carboxylate (1.0 equiv), iodobenzene (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and CuI (0.1 equiv).

-

Ligand Addition: Add anhydrous toluene (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv). Causality Note: DMEDA is added last to immediately coordinate the CuI, preventing the formation of insoluble copper oxide complexes upon heating.

-

Reaction: Seal the flask and heat to 110 °C for 18 hours.

-

Self-Validating Checkpoint (TLC): Monitor via TLC (20% EtOAc/Hexanes; UV 254 nm). The reaction is complete when the starting material (Rf ~0.3) is entirely consumed, replaced by a higher-running spot (Rf ~0.6). The upward shift in Rf is caused by the loss of the polar, hydrogen-bond-donating N-H group.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol B: Ester Saponification

Objective: Synthesize 1-phenylindole-2-carboxylic acid.

-

Preparation: Dissolve ethyl 1-phenylindole-2-carboxylate (1.0 equiv) in a 3:1 mixture of THF:H₂O (0.2 M).

-

Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir at 50 °C for 4–6 hours. Causality Note: The THF/H₂O biphasic system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in a reactive emulsion.

-

Self-Validating Checkpoint (LC-MS): Analyze an aliquot. The ester mass [M+H]⁺ will shift to the corresponding acid mass[M-H]⁻ in negative ion mode.

-

Workup: Remove THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Amidation (Using HATU or T3P)

Objective: Synthesize the final 1-phenylindole-2-carboxamide derivative.

Option 1: Discovery Scale (HATU)[4]

-

Dissolve 1-phenylindole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

-

Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes at room temperature. Causality Note: This pre-activation step forms the highly reactive HOAt ester. DIPEA deprotonates the carboxylic acid, facilitating the initial nucleophilic attack on HATU.

-

Add the desired amine (1.2 equiv) and stir for 2–4 hours.

-

Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.

Option 2: Scale-Up / Green Chemistry (T3P)[5]

-

Dissolve 1-phenylindole-2-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in EtOAc (0.2 M).

-

Add DIPEA (3.0 equiv) followed by dropwise addition of T3P (50 wt% in EtOAc, 1.5 equiv) at 0 °C.

-

Warm to room temperature and stir for 4 hours. Causality Note: T3P activates the acid via a biomimetic cyclic anhydride mechanism. It is highly selective and produces only water-soluble phosphonic acid byproducts.

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer contains the pure product, often eliminating the need for column chromatography.

Final Self-Validating Analytical Checkpoints

To ensure the structural integrity of the final 1-phenylindole-2-carboxamide, perform the following analyses:

-

¹H NMR (DMSO-d₆): Confirm the disappearance of the broad carboxylic acid O-H peak (~12.5 ppm). Verify the appearance of the amide N-H proton, which typically presents as a sharp doublet or broad singlet between 8.0–10.0 ppm, depending on the amine substituent.

-